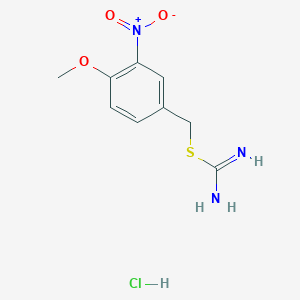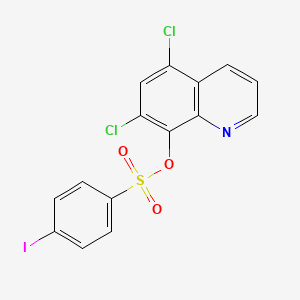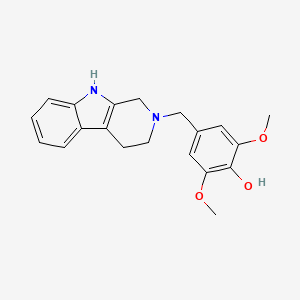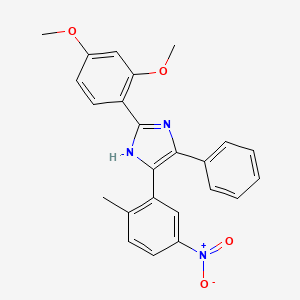
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DPG is a glycine receptor antagonist that has been shown to have an effect on the central nervous system, making it a promising tool for studying the mechanisms of neurological disorders.
Mechanism of Action
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide works by blocking the glycine receptor, which is involved in the regulation of neurotransmitters in the central nervous system. This inhibition of the glycine receptor results in a decrease in the release of neurotransmitters, which can lead to changes in behavior and cognitive function.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a significant effect on the central nervous system. Studies have shown that N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can lead to changes in behavior and cognitive function, as well as alterations in the release of neurotransmitters. N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have an effect on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to selectively target the glycine receptor, making it a valuable tool for studying the mechanisms of neurological disorders. However, N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new compounds that can selectively target the glycine receptor. Another potential direction is the investigation of the anti-inflammatory properties of N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential applications in the treatment of inflammatory disorders. Additionally, further research is needed to fully understand the mechanisms of action of N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential applications in the treatment of neurological disorders.
Synthesis Methods
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of reagents such as 2,5-dimethoxybenzaldehyde, phenylacetic acid, and phenylsulfonyl chloride. The reaction process involves the formation of an intermediate product, which is then reacted with glycine to produce N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in neuroscience research. It has been shown to have an effect on the glycine receptor, which is involved in the regulation of neurotransmitters in the central nervous system. This makes N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide a promising tool for studying the mechanisms of neurological disorders such as epilepsy, schizophrenia, and Alzheimer's disease.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-18(19-10-6-4-7-11-19)25-24(27)17-26(32(28,29)21-12-8-5-9-13-21)22-16-20(30-2)14-15-23(22)31-3/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOIFTIFFHSYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)


![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)
